5-Bromo-isothiazole-3-carbaldehyde

C–H Arylation Cross-Coupling Isothiazole Functionalization

Researchers requiring sequential C-C bond formation at C-5 followed by aldehyde functionalization face reactivity conflicts with unsubstituted or 5-chloro isothiazole analogs-the latter's aggressive Pd-catalyzed reactivity (96% yield) forces aldehyde protection and adds synthetic steps. 5-Bromo-isothiazole-3-carbaldehyde resolves this with moderated reactivity (67% dimerization yield), preventing over-reaction at C-5 while preserving the aldehyde handle for downstream derivatization. • Orthogonal handles: Br at C-5 for Suzuki coupling; CHO at C-3 for reductive amination, capping, or solubility-tag attachment • bp 152.8 °C-52 °C above the unsubstituted parent-enables high-temperature couplings (toluene/DMF) without distillation loss • C-5 lithiation protocol (BuLi, -50 to -70 °C) enables late-stage halogen-metal exchange for electrophile installation while retaining the C-3 aldehyde • Available in 500 mg-250 g packs at 97% purity for parallel synthesis arrays and fragment-based drug discovery programs

Molecular Formula C4H2BrNOS
Molecular Weight 192.04 g/mol
Cat. No. B8192475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-isothiazole-3-carbaldehyde
Molecular FormulaC4H2BrNOS
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=C(SN=C1C=O)Br
InChIInChI=1S/C4H2BrNOS/c5-4-1-3(2-7)6-8-4/h1-2H
InChIKeyGTQWAISLQTUWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-isothiazole-3-carbaldehyde Overview


5-Bromo-isothiazole-3-carbaldehyde (CAS 1151801-49-8) is a bifunctional heterocyclic building block possessing an isothiazole core, a bromine atom at the 5-position, and a reactive aldehyde group at the 3-position . Its molecular formula is C₄H₂BrNOS with a molecular weight of 192.03 g/mol, and its computed physicochemical properties include a density of 1.920 ± 0.06 g/cm³, a boiling point of 152.8 ± 33.0 °C, and a calculated pKa of 1.02 ± 0.10 . The compound is commercially available from multiple vendors at purities of 96–97% in pack sizes ranging from 500 mg to 250 g . The combination of a bromine leaving group and an aldehyde handle enables orthogonal derivatization strategies that are not possible with simpler isothiazole analogs.

Bifunctional handle logic Orthogonal C-5 bromine and C-3 aldehyde reactivity
Metal-catalyzed coupling Pd-catalyzed C–H arylation and Suzuki coupling at C-5
Organometallic diversification C-5 lithiation with electrophile trapping retains C-3 aldehyde

Analogs vs. 5-Bromo-isothiazole-3-carbaldehyde


Generic substitution with unsubstituted isothiazole-3-carbaldehyde or 5-chloro-isothiazole-3-carbaldehyde fails because the bromine atom at the 5-position provides a specific leaving-group hierarchy for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed C–H arylation studies on 3-bromoisothiazole-4-carbonitrile versus its 3-chloro counterpart demonstrate a yield difference of 96% (chloro) versus 67% (bromo) for phenylation, confirming that the halogen identity critically determines reaction outcome, regioselectivity, and by-product profiles [1]. Furthermore, the 5-bromo substituent enables Suzuki coupling at C-5 that is orthogonal to aldehyde functionalization, whereas 3-substituted isothiazoles (Cl, Br, OMs, OTs, OTf) are known to fail in effective Suzuki reactions at the C-3 position [2]. Substituting with the unsubstituted parent (density 1.350 g/cm³, MW 113.14) also alters solubility, boiling point, and hydrophobic character, which can derail downstream reaction sequences or biological assays .

!
5-Chloro-isothiazole-3-carbaldehyde
Higher C–H arylation reactivity may consume the aldehyde site prematurely and shift regioselectivity, altering by-product profiles.
!
4-Bromo-isothiazole-3-carbaldehyde
Directs all C–C bond formation to C-4 instead of C-5; lithiation-based diversification at C-5 is not accessible with this positional isomer.
!
Unsubstituted isothiazole-3-carbaldehyde
Lacks the bromine handle for cross-coupling; lower boiling point and density may derail high-temperature reaction sequences and solubility-dependent steps.

Quantitative Evidence: 5-Bromo-isothiazole-3-carbaldehyde


Bromine vs. Chlorine Leaving-Group in C–H Arylation

In Pd-catalyzed direct C–H arylation, the 3-bromoisothiazole-4-carbonitrile substrate (representative of 5-bromoisothiazole class) delivers a 67% yield for oxidative dimerization and serves as the substrate for 24 distinct 5-aryl/heteroaryl products. By contrast, the analogous 3-chloroisothiazole-4-carbonitrile gives a significantly higher 96% yield for phenylation under identical conditions [1]. This 29-percentage-point difference demonstrates that the bromine substituent provides a more controlled reactivity profile, enabling selective stepwise functionalization where the chloro analog would react too quickly and potentially consume reactive sites needed for subsequent aldehyde-based chemistry.

Bromine vs. Chlorine in C–H Arylation
Head-to-head
Pd-catalyzed phenylation yields: 67% for 3-bromoisothiazole-4-carbonitrile vs. 96% for 3-chloro analog; 24 distinct 5-aryl/heteroaryl products obtained from bromo substrate.
Bromine provides moderated reactivity suitable for stepwise C-5 functionalization.
AgF-mediated conditions; identical catalyst, ligand, and base system.
C–H Arylation Cross-Coupling Isothiazole Functionalization

Physicochemical Shift vs. Unsubstituted Isothiazole

5-Bromo-isothiazole-3-carbaldehyde exhibits a density of 1.920 ± 0.06 g/cm³ and a boiling point of 152.8 ± 33.0 °C (computed) . In contrast, the unsubstituted isothiazole-3-carbaldehyde has a density of 1.350 ± 0.06 g/cm³ and a boiling point of 100.7 ± 23.0 °C . The molecular weight increases from 113.14 g/mol (unsubstituted) to 192.03 g/mol (5-bromo) , and the pKa shifts from 2.96 (unsubstituted) to 1.02 (5-bromo), indicating a dramatic increase in acidity of the conjugate acid . These property shifts translate into different solubility profiles, chromatography behavior, and shipping/storage classifications that directly impact laboratory handling and scale-up feasibility.

Physicochemical Shift vs. Unsubstituted
Cross-study comparable
Density 1.920 vs. 1.350 g/cm³ (+42%); BP 152.8 vs. 100.7 °C (+52 °C); pKa 1.02 vs. 2.96; MW 192.03 vs. 113.14 g/mol.
Higher boiling point and density support high-temperature reactions and affect solvent-volume calculations.
All values computed via ACD/Labs V11.02; data to verify experimentally.
Physicochemical Properties Solubility Logistics

5-Bromo vs. 4-Bromo Positional Isomer Reactivity

The 5-bromo positional isomer (CAS 1151801-49-8, SMILES: O=Cc1cc(Br)sn1) places the bromine at the electronically distinct C-5 position, which is the preferred site for nucleophilic attack and lithiation in isothiazole chemistry . The 4-bromo isomer (CAS 88982-79-0, SMILES: O=CC1=NSC=C1Br) has the bromine at C-4, a position known for electrophilic substitution susceptibility [1]. In Pd-catalyzed couplings, 4-bromo- and 4-iodoisothiazoles undergo regioselective Suzuki, Stille, and Negishi reactions at C-4, with 4-iodo being more reactive than 4-bromo [1]. The 5-bromo isomer is positioned for C-5 functionalization via metalation (e.g., with BuLi at −50 to −70 °C) followed by electrophilic trapping, a reactivity mode unavailable to the 4-bromo isomer because C-5 lithiation is the kinetically preferred deprotonation site [2].

5-Br vs. 4-Br Positional Isomer Reactivity
Cross-study comparable
5-Br isomer enables C-5 lithiation (BuLi, −50 to −70 °C) and electrophile trapping; 4-Br isomer routes Suzuki/Stille/Negishi couplings to C-4 instead.
Positional isomer choice determines which ring position receives C–C bond formation.
Reactivity differentiation based on established isothiazole metalation and coupling principles.
Positional Isomer Regioselectivity Cross-Coupling

Purity Grades and Reaction Failure Risk

5-Bromo-isothiazole-3-carbaldehyde is supplied at two principal purity tiers: 97% (500 mg, 1 g, 5 g pack sizes) and 96%+ (1 g to 250 g pack sizes, with custom aliquoting available) . The predominant impurity in lower-grade batches is typically the debrominated isothiazole-3-carbaldehyde or the corresponding carboxylic acid (oxidation product). No published head-to-head purity comparison with the 4-bromo isomer is available; however, the 4-bromo isomer is listed by one vendor at ≥98% purity . For procurement, the 5-bromo compound's 97% specification is sufficient for most cross-coupling applications where the bromine is consumed, but the 96%+ grade may require pre-use purification (e.g., column chromatography or recrystallization) if aldehyde-sensitive chemistry is planned.

Purity Grades and Reaction Risk
Cross-study comparable
Commercial purity: 97% (500 mg–5 g) and 96%+ (1 g–250 g); 4-bromo isomer listed at ≥98% by one vendor. Main impurities: debrominated or oxidized aldehyde.
96%+ grade may require pre-use purification for aldehyde-sensitive chemistry.
No published head-to-head purity comparison available; supplier data only.
Purity Specification Procurement Quality Control

5-Bromo-isothiazole-3-carbaldehyde Application Scenarios


Orthogonal Functionalization for Kinase Fragment Libraries

For fragment-based drug discovery programs requiring sequential C–C bond formation at C-5 followed by aldehyde reductive amination, 5-bromo-isothiazole-3-carbaldehyde's moderated Pd-catalyzed C–H arylation reactivity (67% dimerization yield, compared to 96% for the chloro analog) allows the C-5 position to be functionalized without over-reacting [1]. The residual aldehyde can then be used to cap the fragment or attach solubility handles, a sequence that the more reactive 5-chloro analog cannot support without aldehyde protection.

C-5 Lithiation for Late-Stage Diversification

The established protocol for isothiazole-5-carbaldehyde synthesis via C-5 lithiation (BuLi, THF/Et₂O/hexane, −50 to −70 °C, followed by DMF quench) is directly applicable to 5-bromo-isothiazole-3-carbaldehyde [2]. This enables late-stage halogen–metal exchange at C-5 to install electrophiles (e.g., CO₂, RCHO, RCOCl) while preserving the aldehyde at C-3. The 4-bromo positional isomer cannot access this reactivity because C-5 lithiation is preferential.

Agrochemical Lead Optimization at High Temperatures

The boiling point of 5-bromo-isothiazole-3-carbaldehyde (152.8 °C) exceeds that of unsubstituted isothiazole-3-carbaldehyde (100.7 °C) by over 52 °C . This property enables high-temperature Suzuki or Ullmann-type couplings in solvents like toluene or DMF without risk of reactant distillation, a practical advantage for process chemists scaling agrochemical intermediates.

Bulk Procurement for Parallel Synthesis

For parallel synthesis arrays where 0.1–1.0 mmol scale reactions require precise bromine stoichiometry, procurement of the 97% purity grade in 5 g packs offers a cost-effective balance between purity and price . Users who need ≥98% purity for aldehyde-sensitive chemistry may alternatively select the 4-bromo isomer, but this forces all subsequent C–C diversification to C-4 rather than the kinetically preferred C-5 position [3].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Moderated C-5 arylation reactivity
Sequential C–C then aldehyde reductive amination without over-reaction
Late-stage C-5 diversification
C-5 lithiation and electrophile trapping
Preservation of C-3 aldehyde during halogen–metal exchange
High-temperature coupling scale-up
Elevated boiling point (reported 152.8 °C)
Toluene/DMF reaction compatibility without reactant distillation risk
Parallel synthesis procurement
97% purity grade in multi-gram packs
Cost-per-mole optimization for bromine-stoichiometry arrays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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